N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide
CAS No.:
Cat. No.: VC8681002
Molecular Formula: C19H23N3O5S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O5S |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C19H23N3O5S/c1-3-13-21(14-4-2)28(26,27)18-11-7-16(8-12-18)20-19(23)15-5-9-17(10-6-15)22(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) |
| Standard InChI Key | BSAYUQVFGNKOIT-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 4-nitrobenzamide backbone linked to a dipropylsulfamoyl group at the para position of the phenyl ring. The nitro group (–NO₂) confers electron-withdrawing effects, while the sulfamoyl moiety (–SO₂NH–) enhances hydrogen-bonding capabilities. The dipropyl chains increase lipophilicity, improving membrane permeability compared to shorter-chain analogues.
Key Functional Groups:
-
Nitrobenzamide Core: Stabilizes aromatic interactions with biological targets.
-
Dipropylsulfamoyl Substituent: Modulates solubility and steric bulk, influencing receptor binding kinetics.
Synthesis and Manufacturing
Conventional Pathways
The synthesis of nitrobenzamide derivatives typically begins with nitrobenzoic acid. A patented method for 4-nitrobenzamide involves:
-
Chlorination: 4-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride.
-
Ammonolysis: The acid chloride is treated with concentrated ammonia to yield 4-nitrobenzamide .
Reaction Scheme:
Yield: ~90% under optimized conditions .
Catalytic Innovations
Recent advancements employ catalytic systems to enhance efficiency:
-
Catalysts: Boric acid or tetrabutoxytitanium.
-
Co-catalysts: Polyethylene glycol (PEG, MW 400–5000) improves reaction homogeneity .
Example Protocol:
-
Mix 4-nitrobenzoic acid (2.5 g), boric acid (0.4 g), and PEG-400 (2.28 g) in a solvent blend (mono-/diisopropylbenzene and toluene).
-
Heat to 160–165°C under ammonia flow.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound’s sulfamoyl group interacts with enzymatic active sites, mimicking endogenous sulfonamide-containing cofactors. For example:
-
DNA Methyltransferases (DNMTs): Analogues like N-phenyl-4-nitrobenzamide inhibit DNMTs, suggesting epigenetic modulation potential.
-
Carbonic Anhydrases: Sulfonamides are known inhibitors; the dipropyl chain may enhance isoform selectivity .
Comparative Analysis of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | Diphenylethyl group | Antidiabetic (PPARγ agonism) |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | Chlorophenethyl substituent | Anticancer (apoptosis induction) |
| N-Phenyl-4-nitrobenzamide | Phenyl group | DNMT inhibition |
Key Differentiation: The dipropylsulfamoyl group in N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide enhances metabolic stability and blood-brain barrier penetration compared to analogues.
Applications in Drug Development
Lead Optimization
-
Solubility-Targeting Balance: The dipropyl chain optimizes logP values (~2.5), aligning with Lipinski’s rules for oral bioavailability.
-
Prodrug Potential: Nitro groups can be reduced in vivo to amine derivatives, enabling tumor-selective activation.
Non-Therapeutic Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume